molecular formula C12H19NO3 B2738589 Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2411199-35-2

Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B2738589
CAS RN: 2411199-35-2
M. Wt: 225.288
InChI Key: SBGUXKCMANRLIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo [2.2.2]octane-5-carboxylate was achieved from the corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters via an intramolecular lactonization reaction .


Molecular Structure Analysis

The exact structure of similar compounds has been determined via single crystal X-ray diffraction analysis . The compound has a bicyclo [2.2.2]octane structure comprised of lactone and piperidine groups .

Scientific Research Applications

Scalable Synthesis Routes

A study by Maton et al. (2010) describes an efficient and scalable synthesis route for producing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, highlighting significant improvements over original methods, including an innovative approach starting from commercially available chiral lactone. This route has been scaled up, yielding kilogram amounts of the compound in 43% yield over nine chemical transformations, demonstrating its applicability in large-scale operations (Maton et al., 2010).

Conformational Constraints and Synthesis

Hart and Rapoport (1999) reported the synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues from L-serine, exploring the conformational constraints and potential applications of these compounds in medicinal chemistry (Hart & Rapoport, 1999).

Novel Scaffold Development

Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate via regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, introducing a new scaffold for the preparation of substituted piperidines. This work showcases the innovative use of existing bicyclic structures to develop new chemical entities with potential pharmaceutical applications (Harmsen et al., 2011).

Amino Acid Derivatives and β-Lactams Synthesis

Chiba et al. (1989) explored the synthesis of methyl penam-(3S)-carboxylate, a basic skeleton of penicillin-type β-lactams, from D-cysteine methyl ester and tert-butyl formylacetate. This study provides insights into the synthesis of β-lactam antibiotics, highlighting the utility of tert-butyl formyl derivatives in the development of therapeutically relevant compounds (Chiba et al., 1989).

Synthesis and Molecular Structure Elucidation

Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester and determined its molecular structure via single crystal X-ray diffraction analysis. This work exemplifies the intersection of synthetic organic chemistry and structural analysis, contributing to the understanding of the molecular architecture of bicyclic compounds (Moriguchi et al., 2014).

properties

IUPAC Name

tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-4-8(6-9)10(13)7-14/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGUXKCMANRLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate

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